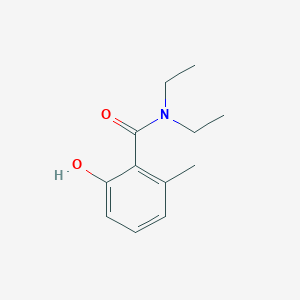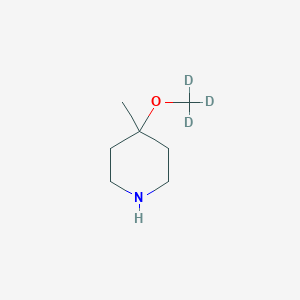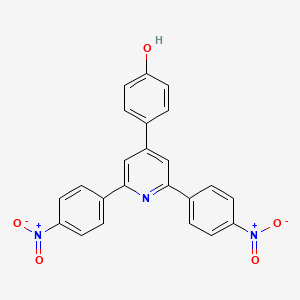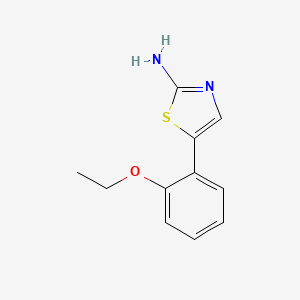
Ethyl 2-methoxy-6-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-methoxy-6-nitrobenzoate is an organic compound with the molecular formula C10H11NO5 It is a derivative of benzoic acid, featuring a nitro group at the 6-position and a methoxy group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-methoxy-6-nitrobenzoate typically involves the nitration of ethyl 2-methoxybenzoate. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 6-position of the aromatic ring. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, concentration, and reaction time, leading to higher yields and reduced production costs.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-methoxy-6-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium ethoxide or potassium tert-butoxide.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Sodium ethoxide, potassium tert-butoxide.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed:
Reduction: Ethyl 2-methoxy-6-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 2-methoxy-6-nitrobenzoic acid.
Applications De Recherche Scientifique
Ethyl 2-methoxy-6-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its nitro and methoxy groups.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drugs with anti-inflammatory or antimicrobial properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 2-methoxy-6-nitrobenzoate depends on its chemical reactivity. The nitro group is an electron-withdrawing group, which affects the electron density of the aromatic ring and influences the compound’s reactivity in electrophilic and nucleophilic aromatic substitution reactions. The methoxy group, being an electron-donating group, can activate the aromatic ring towards electrophilic substitution reactions. These properties make the compound versatile in various chemical transformations.
Comparaison Avec Des Composés Similaires
Ethyl 2-methoxy-6-nitrobenzoate can be compared with other similar compounds such as:
Ethyl 2-methoxybenzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Ethyl 6-nitrobenzoate:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can influence its physical properties and reactivity.
The uniqueness of this compound lies in the combination of its functional groups, which provide a balance of electron-withdrawing and electron-donating effects, making it a valuable compound in various chemical and industrial applications.
Propriétés
Formule moléculaire |
C10H11NO5 |
|---|---|
Poids moléculaire |
225.20 g/mol |
Nom IUPAC |
ethyl 2-methoxy-6-nitrobenzoate |
InChI |
InChI=1S/C10H11NO5/c1-3-16-10(12)9-7(11(13)14)5-4-6-8(9)15-2/h4-6H,3H2,1-2H3 |
Clé InChI |
CTSQQXACOLENTJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=CC=C1OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


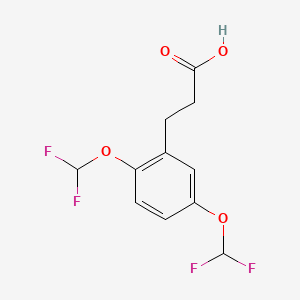

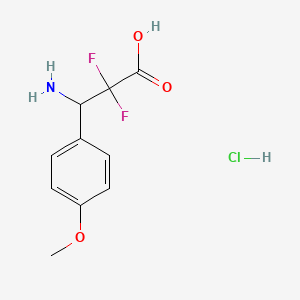
![1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]-N,N-dimethylnaphthalen-2-amine](/img/structure/B14770365.png)

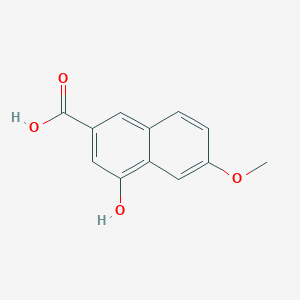
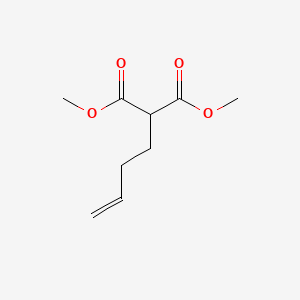
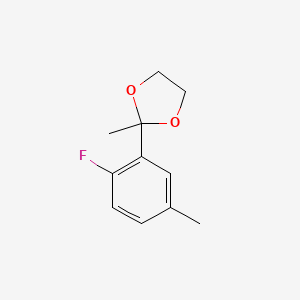

![Methyl (2S)-2-[(2,6-dichlorobenzoyl)amino]-3-[4-[6-(dimethylamino)-1-methyl-2,4-dioxoquinazolin-3-yl]phenyl]propanoate](/img/structure/B14770387.png)
